molecular formula C11H20N2O2 B3245845 Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester CAS No. 172695-23-7

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B3245845
CAS No.: 172695-23-7
M. Wt: 212.29 g/mol
InChI Key: KNWHKVBSGNXETQ-SECBINFHSA-N
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Description

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, making the compound valuable for research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(cyanomethyl)carbamate
  • tert-Butyl N-(2-methylpropyl)carbamate

Properties

IUPAC Name

tert-butyl N-[(2R)-1-cyano-3-methylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHKVBSGNXETQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165406
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172695-23-7
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172695-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
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